molecular formula C11H10N2O3 B13690355 Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate

Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate

Cat. No.: B13690355
M. Wt: 218.21 g/mol
InChI Key: MVTACPPNTKMBCP-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate is a high-purity chemical building block designed for research and development applications. Compounds based on the 3-pyridylisoxazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their wide range of potential pharmacological activities . The isoxazole ring is a key pharmacophore found in several therapeutic agents, and its incorporation into molecular structures is a common strategy for developing new active compounds . Researchers utilize this and similar esters as versatile synthetic intermediates; the methyl ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other derivatives, such as carbohydrazides, for the synthesis of compound libraries . These libraries are essential for screening in various biological assays. Isoxazole derivatives have been reported to exhibit diverse biological activities, including immunosuppressive, anti-inflammatory, and anti-proliferative properties in preclinical research models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)10(13-16-7)8-5-3-4-6-12-8/h3-6H,1-2H3

InChI Key

MVTACPPNTKMBCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate generally involves two key steps:

The isoxazole ring is typically constructed by cyclizing β-ketoester or β-diketone precursors with hydroxylamine, followed by functionalization at the 3-position with the 2-pyridyl group.

Cyclocondensation to Form Isoxazole Core

The initial step involves the formation of the 5-methylisoxazole-4-carboxylate scaffold. This can be achieved by reacting a β-ketoester with hydroxylamine hydrochloride under acidic or neutral conditions.

Example procedure:

  • React β-ketoester (such as ethyl acetoacetate) with hydroxylamine hydrochloride in ethanol or aqueous medium.
  • Heat the reaction mixture under reflux for several hours.
  • Isolate the isoxazole ester by extraction and purification.

This method yields the methyl or ethyl ester of 5-methylisoxazole-4-carboxylate, which serves as the key intermediate for further substitution.

Introduction of the 2-Pyridyl Group

The 3-position substitution with a 2-pyridyl moiety can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or nucleophilic aromatic substitution, depending on the available functional groups.

Typical approach:

  • Start with a halogenated isoxazole ester (e.g., 3-bromo or 3-iodo derivative).
  • Perform Suzuki coupling with 2-pyridylboronic acid in the presence of a palladium catalyst, base (such as potassium carbonate), and suitable solvent (e.g., dioxane/water).
  • Reaction conditions: 80–100 °C for 6–24 hours under inert atmosphere.
  • Purify the product by column chromatography or recrystallization.

Alternative Nitration and Functional Group Transformations

Nitration of 5-methylisoxazole-3-carboxylic acid derivatives has been reported as a step toward functionalization, which can be adapted for further substitution.

Yield Reaction Conditions Experimental Notes
70% Sulfuric acid, potassium nitrate, 50 °C, 4 h 5-methylisoxazole-3-carboxylic acid (1.5 g, 12.04 mmol) dissolved in sulfuric acid and potassium nitrate mixture, warmed to 50 °C for 4 h, then neutralized and extracted with ethyl acetate. Product recrystallized from dichloromethane.
51.6 g Sodium nitrate, sulfuric acid, 50 °C, 16 h Large scale nitration of 5-methylisoxazole-3-carboxylic acid in sulfuric acid with sodium nitrate, stirred at 50 °C for 16 h, followed by work-up and extraction to yield 5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid.

These nitrated intermediates can be further transformed into corresponding esters or substituted derivatives by reduction or coupling reactions.

Purification and Characterization

Purification Techniques

  • Recrystallization: Ethanol-water mixtures (7:3 v/v) or ethyl acetate/hexane mixtures are effective solvents for recrystallization due to moderate polarity of the compound.
  • Column Chromatography: Silica gel chromatography using dichloromethane or dichloromethane/hexane mixtures is commonly employed for purification.
  • Extraction: Organic solvents such as ethyl acetate are used for liquid-liquid extraction during work-up.

Spectroscopic Characterization

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Isoxazole ring formation β-ketoester + hydroxylamine hydrochloride, reflux ethanol 60–80 Base for ester intermediate
Halogenation (if needed) NBS or similar halogenating agent 70–85 For subsequent coupling
Suzuki coupling 2-pyridylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80–100 °C 65–90 Introduces 2-pyridyl substituent
Nitration (alternative) KNO3 or NaNO3, H2SO4, 50 °C, 4–16 h 70 (small scale) / 51.6 (large scale) Intermediate for further functionalization

Research Outcomes and Notes

  • The synthesis routes are well-established with moderate to high yields.
  • The use of palladium-catalyzed cross-coupling allows for selective introduction of the pyridyl group.
  • Purification methods ensure high purity suitable for biological testing.
  • Characterization data confirm the structure and substitution pattern reliably.
  • The compound exhibits good solubility and stability under typical laboratory conditions.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for further derivatization:

Reagents/ConditionsProductYieldReference
LiOH·H₂O in THF/MeOH/H₂O (1:1:1)5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylic acid85–92%
H₂SO₄ (dilute), refluxSame as above78%

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by ester cleavage. Alkaline conditions generally provide higher yields due to milder reaction parameters .

Nucleophilic Substitution Reactions

The pyridine nitrogen and isoxazole ring participate in nucleophilic substitutions:

Pyridine Ring Functionalization

The 2-pyridyl group undergoes electrophilic aromatic substitution (EAS) at the meta positions due to electron-withdrawing effects of the nitrogen:

Reaction TypeReagents/ConditionsProductNotes
BrominationNBS, benzoyl peroxide, CCl₄, 80°C5-Methyl-3-(5-bromo-2-pyridyl)isoxazole-4-carboxylateRegioselective at pyridine C5
NitrationHNO₃/H₂SO₄, 0°CNitro derivativesLimited yield (~40%)

Isoxazole Ring Reactivity

The isoxazole’s electron-deficient nature allows substitutions at C5 (methyl position) under radical-initiated conditions :

text
Example: Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate + NBS (N-bromosuccinimide), BPO (benzoyl peroxide) → Methyl 5-Bromomethyl-3-(2-pyridyl)isoxazole-4-carboxylate

Cycloaddition Reactions

The isoxazole ring participates in (3+2) cycloadditions, facilitated by transition-metal catalysts:

CatalystReaction PartnerProductApplication
Cu(I)AlkynesPyrazole-fused derivativesBioactive scaffolds
Ru(II)NitrilesImidazole hybridsAnticancer studies

These reactions proceed via coordination of the isoxazole’s nitrogen to the metal catalyst, enhancing electrophilicity at C4 and enabling regioselective bond formation.

Condensation and Amide Coupling

The hydrolyzed carboxylic acid derivative readily forms amides or esters:

Reaction TypeReagents/ConditionsProductYield
Amide formationHBTU, DIPEA, DMF, rtPeptide-conjugated isoxazole derivatives60–75%
EsterificationMeOH, H₂SO₄ (cat.), refluxMethyl ester analogs90%

For example, coupling with amines under HBTU activation produces peptidomimetics with potential antimicrobial activity .

Reduction and Oxidation

  • Reduction : The pyridine ring is resistant to catalytic hydrogenation, but the isoxazole ring can be reduced under harsh conditions (e.g., H₂/Pd-C, 100 atm) to form β-enamine esters.

  • Oxidation : The methyl group at C5 oxidizes to a carboxylic acid using KMnO₄ under acidic conditions, though this is less common due to competing ring degradation.

Coordination Chemistry

The pyridine nitrogen acts as a ligand for transition metals, forming complexes with Cu(II), Ru(II), or Pd(II). These complexes are studied for catalytic applications (e.g., cross-coupling reactions) .

Key Mechanistic Insights

  • Steric Effects : The 2-pyridyl group’s ortho-substitution pattern hinders reactivity at adjacent positions, favoring meta-substitution .

  • Electronic Effects : The isoxazole’s electron-withdrawing nature directs electrophiles to the pyridine ring .

Scientific Research Applications

Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
  • Substituents : Phenyl group at 3-position.
  • Key Differences : Replacement of 2-pyridyl with phenyl eliminates the nitrogen atom, reducing polarity and hydrogen-bonding capacity. This may decrease solubility in polar solvents and alter binding interactions in biological systems.
  • Structural Data : Single-crystal X-ray diffraction confirms planarity of the isoxazole core, similar to the target compound .
Methyl 5-methyl-3-(2-nitrophenyl)isoxazole-4-carboxylate (1b)
  • Substituents : 2-Nitrophenyl group at 3-position.
  • Key Differences : The nitro group is strongly electron-withdrawing, which may reduce the electron density of the isoxazole ring, affecting reactivity in nucleophilic or electrophilic reactions.
  • Synthesis: Lower yield (46%) compared to non-nitro derivatives, likely due to steric and electronic challenges during cyclization .
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p)
  • Substituents : 5-Methylthiophen-2-yl group at 3-position.
  • Key Differences: Thiophene introduces sulfur, increasing lipophilicity and altering π-π stacking interactions.
Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate (I-6273)
  • Substituents: Phenethylamino-benzoate linked to a methylisoxazole.
  • Key Differences: Extended aromatic system and amino linker may enhance biological activity (e.g., receptor binding) compared to the simpler pyridyl-substituted target compound .

Physicochemical and Spectral Properties

Compound Substituent (3-position) Key Spectral Data (NMR, HRMS) Notable Features
Target compound 2-Pyridyl Not explicitly provided in evidence. Enhanced H-bonding via pyridyl N.
Methyl 5-methyl-3-(2-nitrophenyl)... 2-Nitrophenyl ¹H NMR (δ 8.17–7.47, aromatic); HRMS [M+H]⁺: 277.0819 (calc), 277.0827 (obs) Electron-withdrawing nitro group.
Ethyl 5-methyl-3-phenyl... Phenyl Crystal structure confirms planarity (Acta Cryst. E69, o987) Simpler aromatic system.
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)... 5-Methylthiophen-2-yl Hydrolysis to carboxylic acid (41p) under basic conditions Sulfur-containing heterocycle.

Q & A

Q. What are the optimized synthetic routes for Methyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

  • Oxime Formation : Reacting 2-pyridinecarbaldehyde with hydroxylamine to form the corresponding oxime (e.g., (E/Z)-thiophenecarbaldehyde oxime in ).
  • Cyclization : Using ethyl 2-butenoate and oxidizing agents (e.g., Oxone®) to form the isoxazole ring via [3+2] cycloaddition ().
  • Esterification : Methyl esterification of the carboxylic acid intermediate under acidic conditions. Purification involves flash chromatography (silica gel) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while the pyridyl proton signals are downfield (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–O bond lengths ~1.36 Å in similar isoxazole derivatives, ).
  • LC-MS : Validates molecular weight (e.g., ESI-MS m/z [M+H]+ ~263) and purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis of the ester group ( ).
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact, as pyridyl groups may exhibit moderate toxicity .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • DFT Calculations : Use software like Gaussian to model HOMO/LUMO energies and electrostatic potential maps. For example, the electron-withdrawing pyridyl group lowers the LUMO, enhancing reactivity in nucleophilic substitutions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data for receptor structures .

Q. What strategies improve the compound’s bioactivity through structural modifications?

  • SAR Studies : Replace the pyridyl group with thiophene () or phenyl rings to assess changes in antibacterial/antifungal activity.
  • Derivatization : Convert the methyl ester to amides (e.g., using hydrazine) for enhanced solubility and target binding .

Q. How do reaction conditions influence regioselectivity during isoxazole ring formation?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization via dipole stabilization.
  • Catalysis : Lewis acids like ZnCl₂ accelerate oxime activation, reducing side products (e.g., reports 40–60% yields without catalysts, which can be improved to >75% with optimized conditions) .

Q. What crystallographic refinements are needed for accurate structural analysis?

  • SHELX Suite : Use SHELXL for least-squares refinement against high-resolution data (R-factor < 0.05). For twinned crystals, apply the TWIN/BASF commands in SHELXTL ( ).
  • Hydrogen Bonding : Analyze O–H···N interactions (2.7–3.0 Å) to understand packing motifs .

Q. How can stability under physiological conditions be evaluated?

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via HPLC. The ester group is prone to hydrolysis at pH > 7 .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for similar esters, ).

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Oxime FormationNH₂OH·HCl, EtOH, 60°C, 4h85>90
CyclizationOxone®, KCl, H₂O/MeOH, 25°C, 12h6595
EsterificationCH₃OH, H₂SO₄, reflux, 6h9098

Q. Table 2: Spectroscopic Data

TechniqueKey SignalsInterpretationReference
¹H NMRδ 2.45 (s, 3H, CH₃), δ 8.30 (d, 1H, Py-H)Methyl and pyridyl groups
X-raySpace group P2₁/c, Z = 4Monoclinic crystal system

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